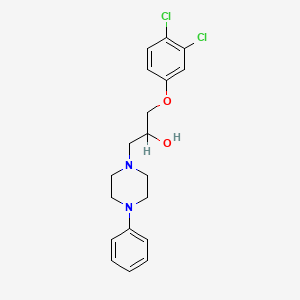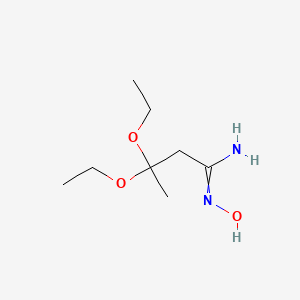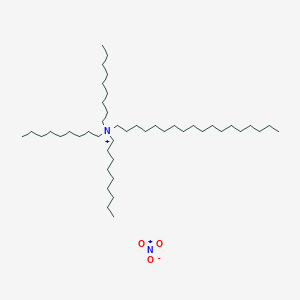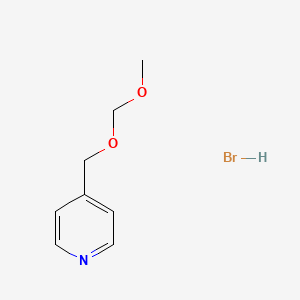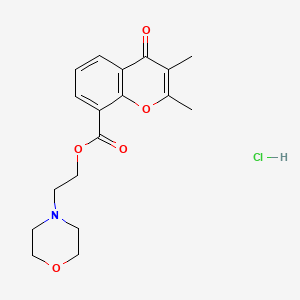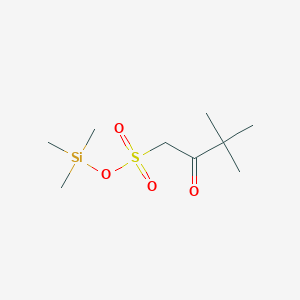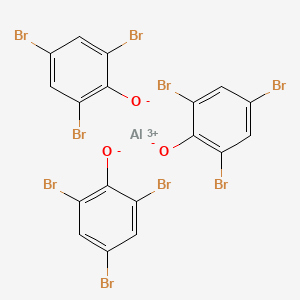
Phenol, 2,4,6-tribromo-, aluminum salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2,4,6-tribromo-, aluminum salt is a chemical compound derived from the bromination of phenol. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of three bromine atoms attached to the phenol ring, which significantly alters its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Phenol, 2,4,6-tribromo-, aluminum salt can be synthesized through the controlled reaction of elemental bromine with phenol. The reaction typically involves the use of a solvent such as acetic acid or carbon tetrachloride to facilitate the bromination process. The reaction conditions, including temperature and bromine concentration, are carefully controlled to ensure the selective bromination at the 2, 4, and 6 positions on the phenol ring .
Industrial Production Methods
Industrial production of this compound involves large-scale bromination of phenol using bromine or bromine-containing compounds. The process is carried out in reactors designed to handle the exothermic nature of the bromination reaction. The product is then purified through crystallization or distillation to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions
Phenol, 2,4,6-tribromo-, aluminum salt undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenol ring can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated phenol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Substitution: Products include various substituted phenols depending on the substituent introduced.
Oxidation: Oxidized products may include quinones or other oxygenated derivatives.
Reduction: Reduced products include less brominated phenols or completely debrominated phenol.
科学的研究の応用
Phenol, 2,4,6-tribromo-, aluminum salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of flame retardants.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Phenol, 2,4,6-tribromo-, aluminum salt involves the interaction of the bromine atoms with various molecular targets. The bromine atoms increase the electron density on the phenol ring, making it more reactive towards electrophiles. This reactivity is exploited in various chemical reactions, including electrophilic aromatic substitution . The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
類似化合物との比較
Similar Compounds
2,4,6-Tribromophenol: A closely related compound with similar bromination but without the aluminum salt component.
2,4,6-Trichlorophenol: Similar structure but with chlorine atoms instead of bromine.
2,4,6-Trinitrophenol: Contains nitro groups instead of bromine, leading to different chemical properties and reactivity.
Uniqueness
Phenol, 2,4,6-tribromo-, aluminum salt is unique due to the presence of both bromine atoms and the aluminum salt component. This combination imparts distinct chemical properties, making it suitable for specific applications in flame retardancy, antimicrobial activity, and as a reagent in organic synthesis .
特性
CAS番号 |
68084-30-0 |
|---|---|
分子式 |
C18H6AlBr9O3 |
分子量 |
1016.4 g/mol |
IUPAC名 |
aluminum;2,4,6-tribromophenolate |
InChI |
InChI=1S/3C6H3Br3O.Al/c3*7-3-1-4(8)6(10)5(9)2-3;/h3*1-2,10H;/q;;;+3/p-3 |
InChIキー |
ISRDABJHHPAPGU-UHFFFAOYSA-K |
正規SMILES |
C1=C(C=C(C(=C1Br)[O-])Br)Br.C1=C(C=C(C(=C1Br)[O-])Br)Br.C1=C(C=C(C(=C1Br)[O-])Br)Br.[Al+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


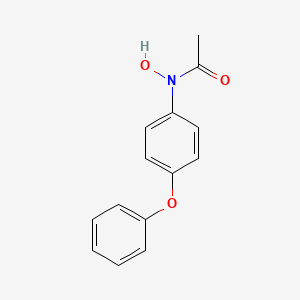
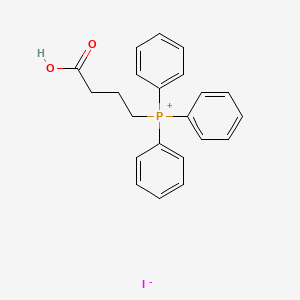
![Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester](/img/structure/B14466238.png)
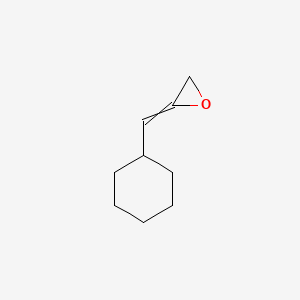
![N,N-Bis[2-(2-hydroxyethoxy)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14466247.png)
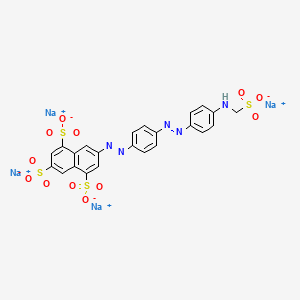
![2-[[2-(Carboxymethylsulfanyl)-1,3-thiazol-4-yl]sulfanyl]acetic acid](/img/structure/B14466251.png)
